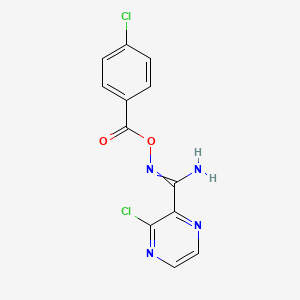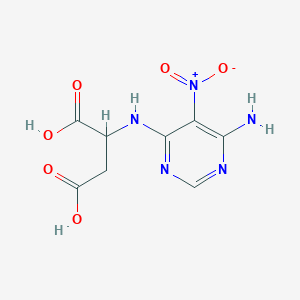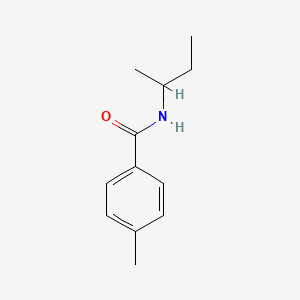![molecular formula C12H15N3O3 B14006069 Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate CAS No. 87604-94-2](/img/structure/B14006069.png)
Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate is an organic compound with the molecular formula C12H14N2O3 It is characterized by the presence of an ester functional group, an azo linkage, and an acetyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-acetylphenyl)amino]diazenylacetate typically involves the diazotization of 2-acetylaniline followed by coupling with ethyl acetoacetate. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, and a basic medium for the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate can undergo oxidation reactions, typically resulting in the formation of corresponding nitro compounds.
Reduction: Reduction of the azo linkage can yield the corresponding amines.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo linkage.
Wirkmechanismus
The mechanism of action of ethyl 2-[(2-acetylphenyl)amino]diazenylacetate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can then interact with biological targets. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-2-phenylacetate: Similar in structure but lacks the azo linkage.
2-Acetylphenylhydrazine: Contains the acetyl-substituted phenyl ring but differs in the functional groups attached.
Uniqueness: Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate is unique due to its combination of an ester group, an azo linkage, and an acetyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87604-94-2 |
|---|---|
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
ethyl 2-[(2-acetylanilino)diazenyl]acetate |
InChI |
InChI=1S/C12H15N3O3/c1-3-18-12(17)8-13-15-14-11-7-5-4-6-10(11)9(2)16/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
JSKADQNMVRRCKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN=NNC1=CC=CC=C1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)

![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)






![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)


